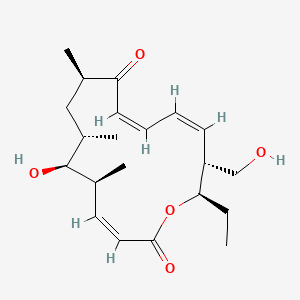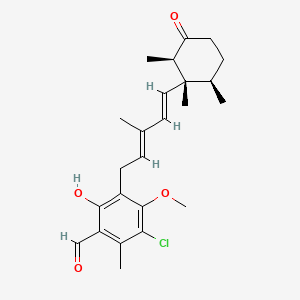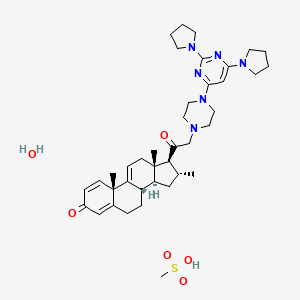
Tirilazad (mesylate hydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tirilazad (mesylate hydrate), also known as tirilazad mesylate, is a synthetic compound that belongs to the class of lazaroids. It is primarily used as an antioxidant and neuroprotective agent. Tirilazad (mesylate hydrate) has been studied for its potential therapeutic effects in conditions such as aneurysmal subarachnoid hemorrhage and chronic pancreatitis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tirilazad (mesylate hydrate) involves multiple steps, starting from the appropriate precursor moleculesThe reaction conditions typically involve controlled temperatures, specific catalysts, and solvents to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
Industrial production of Tirilazad (mesylate hydrate) involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the final product meets the required standards for pharmaceutical use .
化学反応の分析
Types of Reactions
Tirilazad (mesylate hydrate) undergoes various chemical reactions, including:
Oxidation: Tirilazad (mesylate hydrate) can be oxidized to form different oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: Tirilazad (mesylate hydrate) can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in the reactions involving Tirilazad (mesylate hydrate) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent choice .
Major Products Formed
The major products formed from the reactions of Tirilazad (mesylate hydrate) depend on the type of reaction it undergoes. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with altered functional groups .
科学的研究の応用
Tirilazad (mesylate hydrate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antioxidant mechanisms and redox reactions.
Biology: Investigated for its effects on cellular oxidative stress and its potential to protect cells from damage.
Medicine: Studied for its neuroprotective effects in conditions like aneurysmal subarachnoid hemorrhage and chronic pancreatitis.
Industry: Used in the development of antioxidant formulations and as a reference compound in the testing of new antioxidant drugs .
作用機序
Tirilazad (mesylate hydrate) exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. The molecular targets of Tirilazad (mesylate hydrate) include reactive oxygen species and various cellular pathways involved in oxidative stress responses. By neutralizing free radicals, Tirilazad (mesylate hydrate) helps protect cells from oxidative damage and supports cellular health .
類似化合物との比較
Tirilazad (mesylate hydrate) is unique among similar compounds due to its specific structure and antioxidant properties. Similar compounds include other lazaroids and antioxidants like emoxipine and edaravone. Compared to these compounds, Tirilazad (mesylate hydrate) has shown distinct advantages in terms of stability and efficacy in certain medical conditions .
List of Similar Compounds
- Emoxipine
- Edaravone
- Other lazaroids
Tirilazad (mesylate hydrate) stands out due to its unique chemical structure and the specific pathways it targets, making it a valuable compound in both research and therapeutic applications .
特性
CAS番号 |
111793-42-1 |
|---|---|
分子式 |
C39H58N6O6S |
分子量 |
739.0 g/mol |
IUPAC名 |
(8S,10S,13S,14S,16R,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one;methanesulfonic acid;hydrate |
InChI |
InChI=1S/C38H52N6O2.CH4O3S.H2O/c1-26-22-31-29-9-8-27-23-28(45)10-12-37(27,2)30(29)11-13-38(31,3)35(26)32(46)25-41-18-20-43(21-19-41)34-24-33(42-14-4-5-15-42)39-36(40-34)44-16-6-7-17-44;1-5(2,3)4;/h10-12,23-24,26,29,31,35H,4-9,13-22,25H2,1-3H3;1H3,(H,2,3,4);1H2/t26-,29-,31+,35-,37+,38+;;/m1../s1 |
InChIキー |
NTRLSGIBUFLYST-VFTWSTDHSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O.O |
異性体SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@H]1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O.O |
正規SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O.O |
Key on ui other cas no. |
149042-61-5 |
関連するCAS |
110101-67-2 (Parent) 110101-66-1 (Parent) 75-75-2 (Parent) |
同義語 |
21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methylpregna-1,4,9(11)-triene-3,20-dione monomethane sulfonate Freedox pregna-1,4,9(11)-triene-3,20-dione, 21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methyl-, (16alpha)-, monomethanesulfonate tirilazad tirilazad mesylate tirilazad mesylate hydrate U 74006F U-74006 U-74006F U74006F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


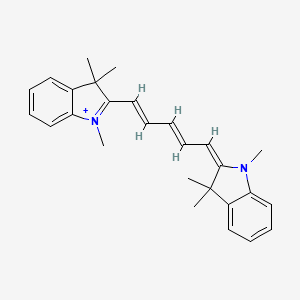
![N-[1-(1H-benzimidazol-2-yl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B1234800.png)
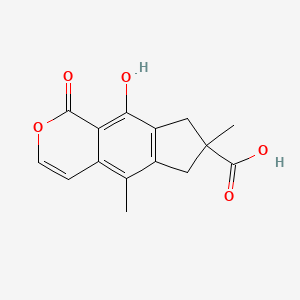
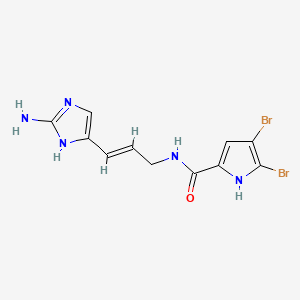
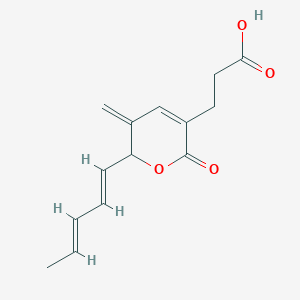
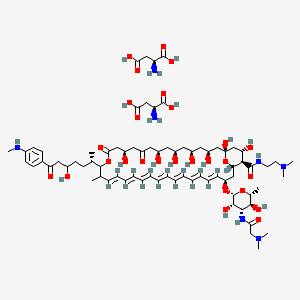
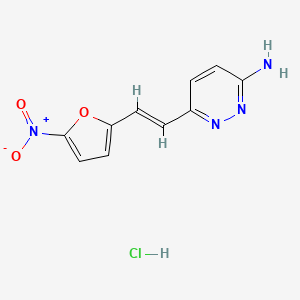
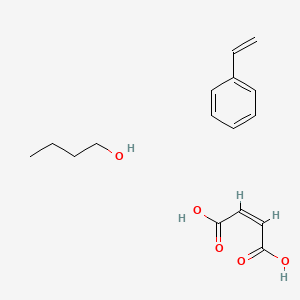
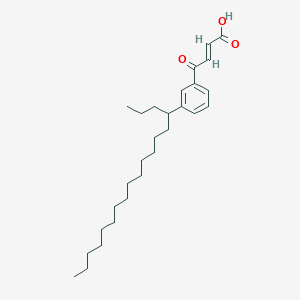
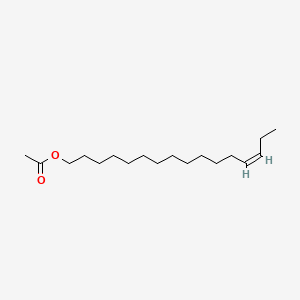
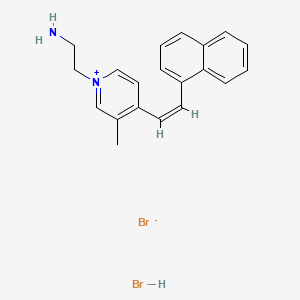
![(3S,8S,9S,10R,13R,14S,17R)-17-[(Z,2R)-5,6-dimethylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1234821.png)
